1-(4-Methylbenzo[d]oxazol-2-yl)ethanone
Description
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone (CAS 90892-97-0) is a heterocyclic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.127 g/mol . It features a benzoxazole core substituted with a methyl group at the 4-position and an acetyl group at the 2-position (Figure 1). This compound is part of a broader class of benzoxazole derivatives, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science. Synonyms for this compound include 2-acetyl-4-methyloxazole and 1-(4-methyl-1,3-oxazol-2-yl)ethanone .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(4-methyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)11-10(13-8)7(2)12/h3-5H,1-2H3 |
InChI Key |
UMSDMASKGGTBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminophenol with Acetyl Precursors
A common route to 1-(4-methylbenzo[d]oxazol-2-yl)ethanone involves the condensation of 4-methyl-2-aminophenol with acetyl-containing reagents or aldehydes, followed by cyclization and oxidation to form the benzoxazole ring.
- Starting Material: 4-methyl-2-aminophenol (to introduce the 4-methyl substituent on the benzoxazole ring).
- Carbonyl Source: Acetyl chloride, acetyl anhydride, or acetaldehyde derivatives to introduce the ethanone moiety at the 2-position.
Oxidative Cyclization
The cyclization step is often facilitated by oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), manganese dioxide (MnO2), or catalytic systems involving metal catalysts or nanocatalysts.
- DDQ oxidation is effective in converting dihydrobenzoxazole intermediates to fully aromatic benzoxazoles with high yields.
- MnO2 oxidation under mild conditions is also reported for similar benzoxazole syntheses.
Specific Preparation Methods for this compound
Two-Step Condensation and Oxidation Method
This method involves:
- Condensation: Reacting 4-methyl-2-aminophenol with acetaldehyde or an acetyl equivalent in ethanol to form an imine intermediate.
- Cyclization and Oxidation: Treating the intermediate with DDQ to oxidize the dihydrobenzoxazole to the benzoxazole ring, yielding this compound.
This approach is supported by studies where similar benzoxazole derivatives were synthesized with good yields (typically 70–90%) and high purity using DDQ oxidation in ethanol solvent systems.
Nanocatalyst-Assisted Synthesis
Recent advances have introduced magnetic solid acid nanocatalysts such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] for benzoxazole synthesis. In this protocol:
- 4-methyl-2-aminophenol and acetyl-containing aldehydes are refluxed in water with the nanocatalyst.
- The catalyst facilitates the condensation and cyclization under mild conditions (reflux, ~45 min).
- The catalyst is reusable for multiple cycles with minimal loss of activity.
- Yields range from 79% to 89%, with shorter reaction times and environmentally friendly conditions.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the condensation and cyclization steps:
- A mixture of 4-methyl-2-aminophenol and acetyl precursors in solvents like p-xylene or ethanol is sealed in a microwave vial.
- Heating at elevated temperatures (150–170 °C) for short durations (30 min to 2 h) promotes rapid cyclization.
- This method reduces reaction time significantly and often improves yields.
- The crude product is purified by standard chromatographic techniques.
Palladium-Catalyzed Coupling and Subsequent Cyclization
Though more common for substituted benzoxazoles with aryl groups, palladium-catalyzed coupling reactions can be adapted for acetyl-substituted benzoxazoles:
- Starting from 4-methyl-2-aminophenol, coupling with acetyl-containing alkynones or acyl chlorides in the presence of Pd catalysts and CuI co-catalysts.
- Followed by cyclization and oxidation steps.
- This method is more complex but allows for structural diversity and functional group tolerance.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Two-Step Condensation + DDQ | 4-methyl-2-aminophenol, acetaldehyde, DDQ, EtOH | 2–4 hours | 70–90 | High yield, straightforward | Requires oxidant, solvent use |
| Nanocatalyst-Assisted | 4-methyl-2-aminophenol, aldehyde, magnetic nanocatalyst, water reflux | ~45 min | 79–89 | Eco-friendly, reusable catalyst | Catalyst preparation needed |
| Microwave-Assisted | 4-methyl-2-aminophenol, acetyl precursor, p-xylene, microwave heating | 30 min–2 h | 75–85 | Rapid reaction, energy efficient | Requires microwave equipment |
| Pd-Catalyzed Coupling + Cyclization | PdCl2(PPh3)2, CuI, acetyl chloride/alkynone, base, THF, N2 atmosphere | Overnight | 65–80 | Functional group tolerance | Complex setup, longer time |
Research Findings and Notes
- The choice of method depends on the desired scale, available equipment, and environmental considerations.
- Nanocatalyst methods offer greener alternatives with water as solvent and catalyst recyclability.
- Microwave-assisted synthesis is advantageous for rapid screening and small-scale synthesis.
- Oxidative cyclization with DDQ remains a reliable and widely used method for benzoxazole ring formation.
- Pd-catalyzed methods, while more complex, allow for the introduction of diverse substituents and are useful in medicinal chemistry applications.
Chemical Reactions Analysis
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antifungal Activities
Recent studies have highlighted the antifungal properties of benzoxazole derivatives, including 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone. Research indicates that compounds based on this scaffold exhibit potent antifungal activity against several phytopathogenic fungi.
Case Study: Antifungal Efficacy
A study synthesized various benzoxazole derivatives and evaluated their antifungal effects against eight different fungi. Notably, some derivatives demonstrated IC50 values significantly lower than those of standard antifungal agents. For instance, compound 5h showed an IC50 of 4.34 μg/mL against Fusarium solani, outperforming hymexazol (IC50 of 38.92 μg/mL) .
| Compound | Fungi Targeted | IC50 (μg/mL) | Comparison with Control |
|---|---|---|---|
| 5h | Fusarium solani | 4.34 | 9x more potent than hymexazol |
| 5a | Botrytis cinerea | 19.92 | Best among tested compounds |
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory potential. Research has demonstrated that certain derivatives can inhibit the expression of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Expression
In a study involving the synthesis of novel benzoxazole compounds, several exhibited strong inhibition of IL-1β and IL-6 mRNA expression in vitro. Compounds such as 5f and 4d were particularly effective, showing a significant decrease in mRNA levels without inducing hepatotoxicity .
| Compound | Cytokine Inhibition | In Vitro Activity |
|---|---|---|
| 5f | IL-1β, IL-6 | High |
| 4d | IL-1β, IL-6 | High |
Cosmetic Formulations
The compound's unique chemical structure also makes it suitable for use in cosmetic formulations. Its properties may enhance the stability and efficacy of various topical products.
Case Study: Cosmetic Applications
Research indicates that benzoxazole derivatives can serve as effective agents in cosmetic formulations due to their ability to stabilize products and enhance skin penetration. The incorporation of these compounds into formulations can improve moisturizing effects and overall product performance .
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in the growth and proliferation of cancer cells, leading to cell death. The compound may also modulate immune responses or inhibit the activity of specific pathogens by targeting their metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone
| Compound Name | Substituents/Modifications | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Index* |
|---|---|---|---|---|---|
| 1-(Benzo[d]oxazol-2-yl)ethanone | No methyl group at C4 | 122433-29-8 | C₈H₅NO₂ | 147.13 | 0.74 |
| 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone | Bromo substituent at C5 | 1482363-78-9 | C₉H₆BrNO₂ | 240.05 | 0.65 |
| (E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime | Methoxy groups at C6 and aryl ring; oxime functional group | Not provided | C₁₇H₁₅N₂O₄ | 317.31 | 0.58 |
| 1-(2,5-Dimethyloxazol-4-yl)ethanone | Methyl groups at C2 and C5 (oxazole core) | 23000-12-6 | C₆H₈NO₂ | 126.13 | 0.59 |
| N1-(4-Methylbenzo[d]oxazol-2-yl)benzene-1,4-diamine | 4-Methylbenzoxazole + 1,4-diamine linkage | Not provided | C₁₃H₁₃N₃O | 227.26 | 0.52 |
*Similarity index based on structural and functional group alignment relative to the target compound .
Key Observations:
- For example, in Rh-catalyzed arylboronic acid additions, steric effects from the acetyl and C4-H groups in benzoxazoles influence catalyst deactivation pathways .
- Substituent Position: Bromination at C5 (CAS 1482363-78-9) increases molecular weight and polarizability, likely altering solubility and biological activity .
- Functional Group Additions: The oxime derivative () exhibits enhanced xanthine oxidase (XO) inhibition (IC₅₀ = 3.7 μM) due to methoxy groups improving electron donation and the oxime moiety enabling hydrogen bonding .
Physicochemical Properties
Table 3: Spectral and Physical Properties
| Compound | IR (cm⁻¹) | ¹H-NMR (δ ppm, Key Signals) | Solubility |
|---|---|---|---|
| This compound | 1705 (C=O), 1559 (C=C aromatic) | 2.62 (s, 3H, CH₃), 6.25–7.8 (m, aromatic H) | Low in H₂O |
| 1-(Benzo[d]oxazol-2-yl)ethanone (4a) | 1700 (C=O), 1560 (C=C) | 2.4 (s, 3H, CH₃), 7.3–8.1 (m, aromatic H) | Moderate in EtOH |
| 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone | 1695 (C=O), 1570 (C-Br) | 2.6 (s, 3H, CH₃), 7.5–8.3 (m, aromatic H) | Low in H₂O |
| N1-(4-Methylbenzo[d]oxazol-2-yl)... | 1604 (C=N), 1228 (C-N) | 4.87 (s, 2H, NH₂), 6.57–7.39 (m, aromatic H) | High in DMSO |
Insights:
Table 4: Functional Performance of Analogues
Critical Evaluation:
- Methoxy and oxime groups significantly boost XO inhibition, suggesting that electron-donating substituents improve target binding .
Q & A
Q. What synthetic methodologies are effective for preparing 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone?
- Answer : A two-step protocol involving oxazoline intermediates is commonly used. For example, treatment of 2,4,4-trimethyl-2-oxazoline with benzoyl chloride under basic conditions yields an ethanone intermediate, which is hydrolyzed to the final product . Rhodium-catalyzed enantioselective additions (e.g., using Rh/(S,S,S,S)-Wingphos) with arylboronic acids in solvents like toluene or tert-butyl methyl ether have also been optimized for asymmetric synthesis. Reaction yields and enantiomeric excess (ee) are solvent-dependent, with toluene providing superior robustness .
Q. How can structural characterization of this compound be performed to resolve ambiguities?
- Answer : X-ray crystallography remains the gold standard. Crystallization from toluene/hexanes mixtures produces high-quality crystals for diffraction studies, enabling precise determination of bond lengths and angles (e.g., O1A-C1A = 1.351(4) Å, O2A-C7A = 1.231(4) Å) . Complementary DFT calculations (B3LYP 6-311++G**) can validate experimental parameters and predict gas-phase molecular geometries, with deviations <0.01 Å for critical bonds .
Q. What analytical techniques are suitable for purity assessment and functional group identification?
- Answer : Chiral HPLC with AD columns is critical for determining enantiomeric purity in asymmetric syntheses . Vibrational spectroscopy (FT-IR) combined with natural bond orbital (NBO) and HOMO-LUMO analyses provides insights into electronic properties and reactive sites. For example, carbonyl stretching frequencies (~1700 cm⁻¹) and methoxy group vibrations (~1250 cm⁻¹) are diagnostic .
Q. How can reaction conditions be optimized to mitigate catalyst deactivation?
- Answer : Steric hindrance from substituents (e.g., acetyl groups or C4-H in benzoxazoles) can limit catalyst-substrate interactions. Solvent selection (e.g., toluene over ethers) and additive-free conditions have been shown to reduce deactivation in rhodium-catalyzed reactions. Reaction monitoring via NMR or GC-MS is essential to track intermediates .
Advanced Research Questions
Q. What computational methods resolve discrepancies between experimental and theoretical data?
- Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve agreement with experimental thermochemical data (e.g., atomization energies within 2.4 kcal/mol error). Discrepancies in bond angles or vibrational modes may arise from neglecting solvent effects in gas-phase DFT models. Including implicit solvation (e.g., PCM) or molecular dynamics (MD) simulations can refine predictions .
Q. How does enantioselectivity in asymmetric syntheses correlate with ligand design?
- Answer : Bulky, chiral ligands like Wingphos enforce stereocontrol by restricting rotational freedom in transition states. For instance, (S,S,S,S)-Wingphos induces high ee (>90%) in rhodium-catalyzed additions to N-heteroaryl ketones. Steric maps and docking studies (e.g., using Spartan®) can predict ligand-substrate interactions .
Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?
- Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) often arise from dynamic processes like keto-enol tautomerism. Variable-temperature NMR and deuterium exchange experiments can identify such equilibria. For mass spectrometry, derivatization (e.g., picolinyl esters) enhances fragmentation predictability .
Q. How can green chemistry principles be applied to improve synthetic routes?
- Answer : Biocatalytic methods (e.g., ketoreductases for enantioselective reductions) and alternative solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Life-cycle assessments (LCAs) comparing traditional vs. biocatalytic routes can quantify improvements in E-factor or atom economy .
Q. What are understudied applications of this compound in coordination chemistry?
- Answer : The benzoxazole moiety can act as a π-accepting ligand in transition-metal complexes (e.g., cobalt or rhodium). Structural studies of such complexes (via XAS or single-crystal XRD) may reveal catalytic applications in C–H activation or cross-coupling reactions .
Future Research Directions
- Biocatalytic synthesis : Optimize enzyme-substrate compatibility for scalable, enantioselective production.
- Multifunctional ligands : Design benzoxazole-based ligands for dual catalysis (e.g., redox and C–H activation).
- Machine learning : Train models to predict reaction outcomes using datasets from asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
